Cas no 2228977-44-2 (3-Fluoro-2-methylbenzene-1-carboximidamide)

3-Fluoro-2-methylbenzene-1-carboximidamide 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-2-methylbenzene-1-carboximidamide
- EN300-1798071
- 2228977-44-2
- 3-Fluoro-2-methylbenzene-1-carboximidamide
-
- インチ: 1S/C8H9FN2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H3,10,11)
- InChIKey: YOUCFOGBIIRBMU-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(C(=N)N)=C1C
計算された属性
- せいみつぶんしりょう: 152.07497646g/mol
- どういたいしつりょう: 152.07497646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-Fluoro-2-methylbenzene-1-carboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1798071-1.0g |
3-fluoro-2-methylbenzene-1-carboximidamide |
2228977-44-2 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-1798071-10.0g |
3-fluoro-2-methylbenzene-1-carboximidamide |
2228977-44-2 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1798071-0.25g |
3-fluoro-2-methylbenzene-1-carboximidamide |
2228977-44-2 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1798071-5.0g |
3-fluoro-2-methylbenzene-1-carboximidamide |
2228977-44-2 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1798071-0.05g |
3-fluoro-2-methylbenzene-1-carboximidamide |
2228977-44-2 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1798071-0.1g |
3-fluoro-2-methylbenzene-1-carboximidamide |
2228977-44-2 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1798071-2.5g |
3-fluoro-2-methylbenzene-1-carboximidamide |
2228977-44-2 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1798071-1g |
3-fluoro-2-methylbenzene-1-carboximidamide |
2228977-44-2 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1798071-0.5g |
3-fluoro-2-methylbenzene-1-carboximidamide |
2228977-44-2 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1798071-10g |
3-fluoro-2-methylbenzene-1-carboximidamide |
2228977-44-2 | 10g |
$4236.0 | 2023-09-19 |
3-Fluoro-2-methylbenzene-1-carboximidamide 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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3-Fluoro-2-methylbenzene-1-carboximidamideに関する追加情報
Introduction to 3-Fluoro-2-methylbenzene-1-carboximidamide (CAS No. 2228977-44-2)
3-Fluoro-2-methylbenzene-1-carboximidamide (CAS No. 2228977-44-2) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and chemical industries. This compound belongs to the class of carboximidamides, which are known for their diverse biological activities and chemical properties. The introduction of a fluorine atom and a methyl group in the benzene ring imparts unique characteristics to this molecule, making it a subject of extensive research.
The 3-Fluoro-2-methylbenzene-1-carboximidamide structure consists of a benzene ring substituted with a fluorine atom at the 3-position and a methyl group at the 2-position. The carboximidamide functional group is attached to the benzene ring at the 1-position. This specific arrangement of substituents confers the compound with distinct physical and chemical properties, such as enhanced solubility, stability, and reactivity.
In terms of its chemical properties, 3-Fluoro-2-methylbenzene-1-carboximidamide exhibits high thermal stability and low reactivity under normal conditions. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), making it suitable for various synthetic reactions and analytical techniques. The presence of the fluorine atom enhances the compound's lipophilicity, which can be advantageous in drug design and delivery systems.
Recent research studies have explored the potential biological activities of 3-Fluoro-2-methylbenzene-1-carboximidamide. One notable area of interest is its anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 3-Fluoro-2-methylbenzene-1-carboximidamide could be a promising lead compound for the development of new anti-inflammatory drugs.
Another area of research focuses on the antimicrobial activity of 3-Fluoro-2-methylbenzene-1-carboximidamide. A study conducted by researchers at a leading pharmaceutical institute found that this compound demonstrates potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death. These results highlight the potential of 3-Fluoro-2-methylbenzene-1-carboximidamide as an antimicrobial agent in both clinical and industrial settings.
In addition to its biological activities, 3-Fluoro-2-methylbenzene-1-carboximidamide has been investigated for its use in materials science. Researchers have explored its potential as a functional monomer in polymer synthesis, where it can be incorporated into polymer chains to impart specific properties such as enhanced mechanical strength and thermal stability. This application opens up new possibilities for developing advanced materials with tailored characteristics for various industrial applications.
The synthesis of 3-Fluoro-2-methylbenzene-1-carboximidamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 3-fluoro-2-methylbenzoic acid with ammonia or an amine derivative to form the carboximidamide functionality. The choice of reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes for producing this compound on a large scale.
From a safety perspective, 3-Fluoro-2-methylbenzene-1-carboximidamide is generally considered safe when handled under appropriate laboratory conditions. However, like many organic compounds, it should be stored in a cool, dry place away from incompatible materials and sources of ignition. Proper personal protective equipment (PPE) should be used when handling this compound to minimize exposure risks.
In conclusion, 3-Fluoro-2-methylbenzene-1-carboximidamide (CAS No. 2228977-44-2) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and other fields. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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